![molecular formula C32H50N2 B14274793 N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-92-0](/img/structure/B14274793.png)
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C32H50N2 This compound is characterized by its complex structure, which includes a pyridine ring and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with a palladium catalyst at elevated pressure and temperature.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of saturated alkyl chains.
Aplicaciones Científicas De Investigación
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, while the long alkyl chain can interact with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with shorter alkyl chains.
Pyridinium Salts: Structurally diverse compounds with similar pyridine rings.
Uniqueness
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its combination of a long alkyl chain and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137758-92-0 |
|---|---|
Fórmula molecular |
C32H50N2 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
N-methyl-N-octadecyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C32H50N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-34(2)32-23-21-30(22-24-32)19-20-31-25-27-33-28-26-31/h19-28H,3-18,29H2,1-2H3 |
Clave InChI |
NYZMSNGZCXPWIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


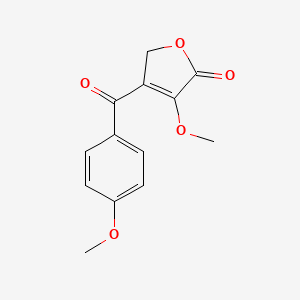
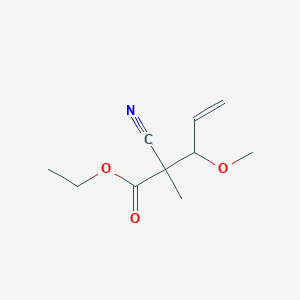
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
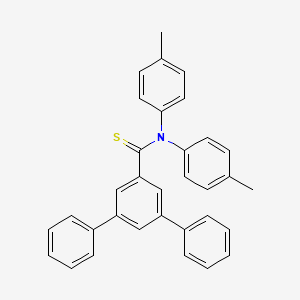


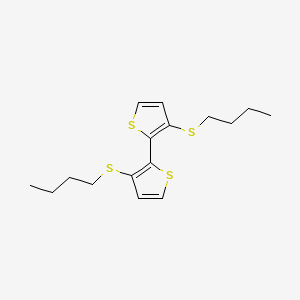
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
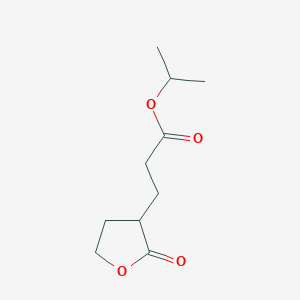
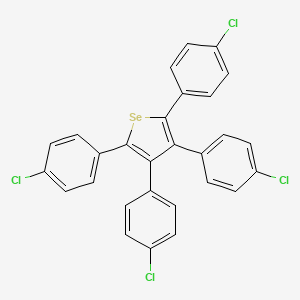
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
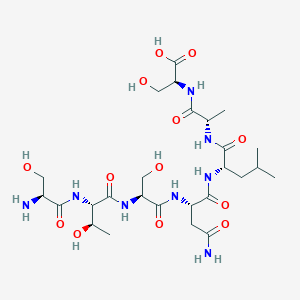
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
